molecular formula C23H22ClNO6 B11304980 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine CAS No. 1214690-60-4

4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanine

Cat. No.: B11304980
CAS No.: 1214690-60-4
M. Wt: 443.9 g/mol
InChI Key: KWHODSGTNWCDHR-UHFFFAOYSA-N
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Description

Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is a synthetic compound that combines the structural features of phenylalanine and coumarin derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves multiple steps:

    Starting Materials: The synthesis begins with phenylalanine and 7-hydroxy-4,8-dimethylcoumarin.

    Chlorination: Phenylalanine is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.

    Coupling Reaction: The chlorinated phenylalanine is then coupled with 7-hydroxy-4,8-dimethylcoumarin using a coupling reagent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and green chemistry principles can also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-L-phenylalanine: A related compound with similar structural features but lacking the coumarin moiety.

    7-Hydroxy-4,8-dimethylcoumarin: A coumarin derivative with similar biological activities but without the phenylalanine component.

Uniqueness

Phenylalanine, 4-chloro-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-1-oxopropyl]- is unique due to its combined structural features of phenylalanine and coumarin, which may confer distinct biological activities and potential therapeutic applications .

Properties

CAS No.

1214690-60-4

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C23H22ClNO6/c1-12-16-7-9-19(26)13(2)21(16)31-23(30)17(12)8-10-20(27)25-18(22(28)29)11-14-3-5-15(24)6-4-14/h3-7,9,18,26H,8,10-11H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

KWHODSGTNWCDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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